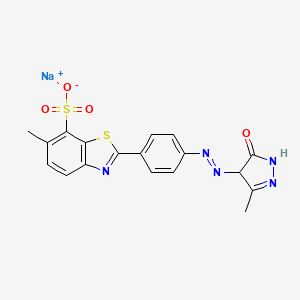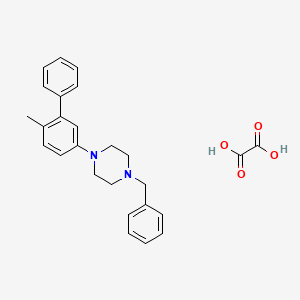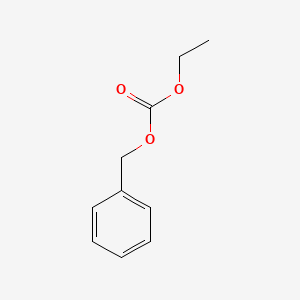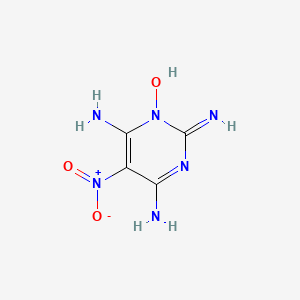
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt typically involves a multi-step process:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a cyclization reaction involving a thiol and an amine.
Sulfonation: The final step involves the sulfonation of the benzothiazole ring to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine
Drug Development:
Industry
Textile Industry: Used as a dye for fabrics.
Paper Industry: Employed in the coloring of paper products.
Wirkmechanismus
The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: A lipid-soluble azo dye used in staining.
Uniqueness
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is unique due to the presence of the benzothiazole ring, which imparts additional stability and specific interactions not seen in simpler azo dyes. This makes it particularly useful in applications requiring high stability and specific binding properties.
Eigenschaften
CAS-Nummer |
21493-04-9 |
|---|---|
Molekularformel |
C18H14N5NaO4S2 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
sodium;6-methyl-2-[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C18H15N5O4S2.Na/c1-9-3-8-13-15(16(9)29(25,26)27)28-18(19-13)11-4-6-12(7-5-11)21-22-14-10(2)20-23-17(14)24;/h3-8,14H,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
SFUMNJKXHFQBPA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=NNC4=O)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)




![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)







